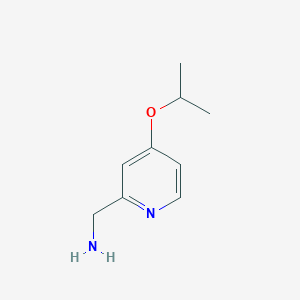

(4-Isopropoxypyridin-2-yl)methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Isopropoxypyridin-2-yl)methanamine: is a chemical compound with the molecular formula C9H14N2O . It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a pyridine ring substituted with a propan-2-yloxy group and a methanamine group, making it a versatile molecule for synthetic and analytical purposes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropoxypyridin-2-yl)methanamine typically involves the reaction of 4-hydroxypyridine with isopropyl bromide to form 4-(propan-2-yloxy)pyridine. This intermediate is then reacted with formaldehyde and ammonia to yield the final product, this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

化学反应分析

Types of Reactions:

Oxidation: (4-Isopropoxypyridin-2-yl)methanamine can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of various substituted pyridine derivatives.

科学研究应用

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the development of new catalysts and ligands for chemical reactions .

Biology:

- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

- Used in the synthesis of biologically active compounds for drug discovery .

Medicine:

- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

- Studied for its effects on various biological pathways and targets .

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new polymers and coatings .

作用机制

The mechanism of action of (4-Isopropoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

相似化合物的比较

[2-(Propan-2-yloxy)pyridin-4-yl]methanamine: Similar structure but different substitution pattern on the pyridine ring.

[4-(Propan-2-yloxy)pyridin-3-yl]methanamine: Another isomer with the propan-2-yloxy group at a different position.

Uniqueness:

- The specific substitution pattern of (4-Isopropoxypyridin-2-yl)methanamine provides unique chemical and biological properties.

- Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

生物活性

(4-Isopropoxypyridin-2-yl)methanamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with an isopropoxy group and a methanamine group, which may influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O, with a molecular weight of approximately 152.19 g/mol. The structure includes:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Isopropoxy group : A branched alkoxy group that may enhance lipophilicity.

- Methanamine group : An amine functional group that can participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that compounds in this class may exhibit the following activities:

- Antimicrobial Activity : Some studies have shown that pyridine derivatives possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi through interference with cellular processes.

- Anticancer Potential : Preliminary findings suggest that this compound may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

- Enzyme Inhibition : The compound may act as a reversible or irreversible inhibitor of specific enzymes, impacting metabolic pathways critical for disease progression.

Data Table: Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulation of enzyme activity in metabolic pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be within a range that suggests potential for therapeutic applications in treating bacterial infections.

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that this compound could effectively induce apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound, suggesting its potential as an anticancer agent.

常见问题

Q. Basic: What synthetic methodologies are recommended for high-yield production of (4-Isopropoxypyridin-2-yl)methanamine?

Answer:

The synthesis involves nucleophilic substitution or coupling reactions to introduce the isopropoxy group to the pyridine ring. Key parameters include:

- Reaction Conditions : Maintain anhydrous conditions, use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling, and optimize temperature (80–120°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

- Validation : Monitor reactions via TLC and confirm yields via gravimetric analysis .

Q. Basic: How should researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 1.2–1.4 ppm for isopropyl methyl groups) and ¹³C NMR to verify substituent positions .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~ 181.2 g/mol) to confirm molecular weight .

- Cross-Referencing : Compare spectral data with PubChem-computed InChI and DSSTox records .

Q. Basic: What preliminary assays are suitable for evaluating the biological potential of this compound?

Answer:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Receptor Binding : Radioligand displacement assays targeting amine GPCRs (e.g., serotonin or dopamine receptors) .

- Solubility : Measure logP via shake-flask method to predict bioavailability .

Q. Advanced: How can discrepancies in reported bioactivity data for analogs of this compound be systematically addressed?

Answer:

- Meta-Analysis : Compare studies for variables like assay pH, cell lines, and compound purity (>95% by HPLC). Reproduce experiments under standardized conditions .

- Statistical Modeling : Apply ANOVA to isolate confounding factors (e.g., solvent effects, stereochemical variations) .

- Structural Validation : Use X-ray crystallography or 2D-NMR (NOESY) to confirm stereochemistry in disputed cases .

Q. Advanced: What computational strategies enhance structure-activity relationship (SAR) studies for this compound?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with MD simulations .

- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and logD to predict permeability and activity .

- ADMET Prediction : Employ SwissADME or ADMETlab to forecast metabolic stability and toxicity .

Q. Advanced: What experimental designs are optimal for elucidating metabolic stability?

Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance .

- CYP Inhibition : Test against CYP3A4/2D6 isoforms to identify metabolic pathways .

- In Vivo PK : Administer IV/PO in rodent models; measure plasma concentration-time profiles .

Q. Advanced: How can researchers design derivatives to improve target selectivity?

Answer:

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the pyridine ring to modulate electronic effects .

- Bioisosteric Replacement : Substitute isopropoxy with morpholine or tetrahydropyran for enhanced solubility .

- Proteomic Profiling : Use kinome-wide screening to identify off-target effects and refine selectivity .

属性

IUPAC Name |

(4-propan-2-yloxypyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCIQHWUICHZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。